2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a morpholine ring, a sulfonyl group, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the phenoxyacetamide core: This step involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form N-(2-fluorophenyl)acetamide.
Introduction of the sulfonyl group: The phenoxyacetamide core is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 2-(4-chloro-2-sulfonylphenoxy)-N-(2-fluorophenyl)acetamide.
Morpholine ring formation: Finally, the compound is reacted with morpholine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring or the phenoxy moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or sulfoxide.
Substitution: The chloro group in the compound can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or reduced morpholine derivatives.
Substitution: Products may include derivatives with different substituents replacing the chloro group.
Scientific Research Applications
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-sulfonylphenoxy)-N-(2-fluorophenyl)acetamide: Lacks the morpholine ring.
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide: Lacks the fluorine substituent.
Uniqueness
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both the morpholine ring and the fluorine substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O5S/c19-13-5-6-16(17(11-13)28(24,25)22-7-9-26-10-8-22)27-12-18(23)21-15-4-2-1-3-14(15)20/h1-6,11H,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOSXVWKCLPWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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